2-[(3-fluorophenyl)amino]-N-(4-methoxyphenyl)nicotinamide
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Description
Nicotinamide derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug development. The interest in these compounds stems from their structural similarity to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in all living cells, which plays a critical role in enzymatic reactions involving electron transfer.
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves nucleophilic substitution reactions, Friedel-Crafts acylation, and coupling reactions. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of nucleophilic displacement for introducing fluorine atoms into the pyrazole ring, highlighting a common strategy in the synthesis of fluorinated nicotinamide derivatives (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Molecular structure analysis of nicotinamide derivatives reveals insights into their conformation, bond lengths, and electronic structures. Studies on similar compounds, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, show almost identical bond lengths and molecular conformations across different derivatives, suggesting a degree of structural consistency within this class of compounds (Cobo, Glidewell, Low, & Orozco, 2008).
Future Directions
Future research could explore the potential biological activities of this compound, as many nicotinamide derivatives have shown promising results in areas such as antiviral, anti-inflammatory, and anticancer research . Further studies could also investigate the synthesis and chemical reactions of this compound to expand its potential applications.
properties
IUPAC Name |
2-(3-fluoroanilino)-N-(4-methoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-25-16-9-7-14(8-10-16)23-19(24)17-6-3-11-21-18(17)22-15-5-2-4-13(20)12-15/h2-12H,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZNIPCRIYUCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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